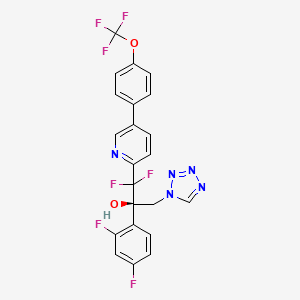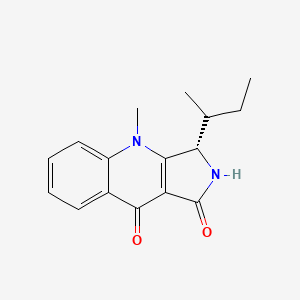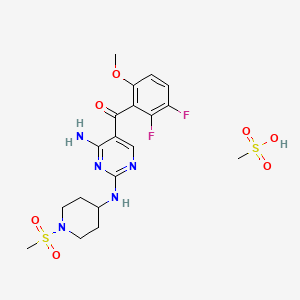
PROTAC RIPK degrader-2
概要
説明
PROTAC RIPK デグレーダー-2 は、受容体相互作用性セリン/スレオニンキナーゼ 2 (RIPK2) を選択的に分解するように設計された、非ペプチド性プロテオリシス標的化キメラ (PROTAC) です。この化合物は、フォン・ヒッペル・リンダウ (VHL) E3 リガーゼリガンドに基づいており、RIPK2 を分解の標的にします。 この化合物は、癌細胞死の増加とイオンチャネルの活性化において潜在能力を示しており、癌治療のための有望な候補となっています .
科学的研究の応用
PROTAC RIPK degrader-2 has a wide range of scientific research applications:
Chemistry:
Biology:
- Investigated for its role in modulating immune responses by degrading RIPK2, a key player in the nucleotide-binding oligomerization domain (NOD) signaling pathway .
Medicine:
- Explored as a potential therapeutic agent for cancer treatment due to its ability to selectively degrade RIPK2 and induce cancer cell death .
- Studied for its potential in treating inflammatory diseases by modulating the NOD-RIPK2 signaling pathway .
Industry:
作用機序
PROTAC RIPK デグレーダー-2 は、RIPK2、PROTAC 分子、VHL E3 リガーゼを含む三元複合体の形成を通じてその効果を発揮します。この複合体は、RIPK2 へのユビキチンの転移を促進し、プロテアソームによる分解のために標識付けされます。 RIPK2 の分解は、そのシグナル伝達経路を阻害し、癌細胞死の増加と免疫応答の調節につながります .
類似の化合物:
- PROTAC RIPK デグレーダー-1
- PROTAC RIPK デグレーダー-3
- 異なるキナーゼを標的とする他の VHL ベースの PROTAC
独自性: PROTAC RIPK デグレーダー-2 は、RIPK2 に対する高い選択性と、阻害ではなく分解を誘導する能力においてユニークです。この選択性により、標的外の効果が減少し、治療の可能性が高まります。 さらに、非ペプチド性であるため、ペプチドベースの PROTAC と比較して安定性とバイオアベイラビリティが向上します .
Safety and Hazards
生化学分析
Biochemical Properties
PROTAC RIPK degrader-2 interacts with the serine-threonine kinase RIPK2 . It acts as an activator to increase cell death and activate ion channels in cancer cells . This compound can also inhibit protein interactions, such as receptors and ligands, involved in a variety of diseases, such as cancer and diabetes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It increases cell death and activates ion channels in cancer cells . It also has the ability to inhibit protein interactions involved in various diseases .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a ternary complex with a target protein and an E3 ligase complex. This promotes the transfer of ubiquitin to surface lysine residues on the target protein, tagging it for degradation by the proteasome . Once the ubiquitin transfer event has occurred, the PROTAC molecule is available to form a new ternary complex, thus acting in a catalytic manner .
Temporal Effects in Laboratory Settings
This compound has shown a concentration and time-dependent decrease in RIPK2 protein levels in human PBMCs . The pDC50 and maximal degradation (Dmax) increased with longer incubation .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated in vivo degradation of endogenous RIPK2 at low doses and extended pharmacodynamic responses that persist in the absence of detectable compound . This suggests the potential for low human doses and infrequent dosing regimens with PROTAC medicines .
Metabolic Pathways
Given its mechanism of action, it likely interacts with the ubiquitin-proteasome system .
Transport and Distribution
Given its mechanism of action, it likely involves the ubiquitin-proteasome system .
Subcellular Localization
Given its mechanism of action, it likely involves the ubiquitin-proteasome system .
準備方法
合成経路と反応条件: PROTAC RIPK デグレーダー-2 の合成は、リンカーを介して RIPK2 のリガンドと VHL E3 リガーゼのリガンドを結合させることから始まります。反応条件としては、通常、ジメチルスルホキシド (DMSO) やポリエチレングリコール (PEG300) などの有機溶媒と、Tween-80 などの界面活性剤が使用されます。 最終産物は、結晶化やクロマトグラフィーなどの精製工程を経て得られます .
工業生産方法: PROTAC RIPK デグレーダー-2 の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を高めるための反応条件の最適化が含まれます。 一貫性と効率を維持するために、自動合成および精製システムの使用が一般的です .
化学反応の分析
反応の種類: PROTAC RIPK デグレーダー-2 は、主にユビキチン-プロテアソーム系によって促進される分解反応を起こします。 生理的条件下では、通常、酸化、還元、または置換反応は起こりません .
一般的な試薬と条件: 分解プロセスには、標的タンパク質 (RIPK2)、PROTAC 分子、E3 リガーゼの三元複合体の形成が含まれます。 この複合体の形成は、RIPK2 のユビキチン化によって促進され、その後のプロテアソームによる分解につながります .
主要な生成物: 分解反応の主要な生成物は、ユビキチン化された RIPK2 であり、その後プロテアソームによってより小さなペプチドに分解されます .
4. 科学研究への応用
PROTAC RIPK デグレーダー-2 は、科学研究において幅広い用途があります。
化学:
生物学:
医学:
- RIPK2 を選択的に分解して癌細胞死を誘導する能力により、癌治療のための潜在的な治療薬として研究されています .
- NOD-RIPK2 シグナル伝達経路を調節することによる炎症性疾患の治療における可能性が研究されています .
産業:
類似化合物との比較
- PROTAC RIPK degrader-1
- PROTAC RIPK degrader-3
- Other VHL-based PROTACs targeting different kinases
Uniqueness: PROTAC RIPK degrader-2 is unique in its high selectivity for RIPK2 and its ability to induce degradation rather than inhibition. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, its non-peptide nature improves its stability and bioavailability compared to peptide-based PROTACs .
特性
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H65N7O11S3/c1-33-47(72-31-55-33)35-10-8-34(9-11-35)28-54-49(62)42-25-37(60)29-59(42)50(63)48(51(2,3)4)58-46(61)30-69-21-20-67-17-16-66-18-19-68-22-23-70-43-27-40-38(26-45(43)73(64,65)52(5,6)7)39(14-15-53-40)57-36-12-13-44-41(24-36)56-32-71-44/h8-15,24,26-27,31-32,37,42,48,60H,16-23,25,28-30H2,1-7H3,(H,53,57)(H,54,62)(H,58,61)/t37-,42+,48-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEGJNXDHULIKM-GPPJZCFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOC4=CC5=NC=CC(=C5C=C4S(=O)(=O)C(C)(C)C)NC6=CC7=C(C=C6)SC=N7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOC4=CC5=NC=CC(=C5C=C4S(=O)(=O)C(C)(C)C)NC6=CC7=C(C=C6)SC=N7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H65N7O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1060.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2,6-dichloro-5-fluoropyridin-3-yl)-3-phenyl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B610382.png)
![(2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]-6-purinyl]amino]-3-phenyl-1-propanol](/img/structure/B610383.png)




![5-(2-Chlorophenyl)-7-methoxy-3-methyl-1,2,3,3a,10,10a-hexahydropyrazolo[3,4-b][1,4]benzodiazepine](/img/structure/B610393.png)




![(3s)-1-(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}naphthalen-1-Yl)pyrrolidine-3-Carboxylic Acid](/img/structure/B610400.png)


